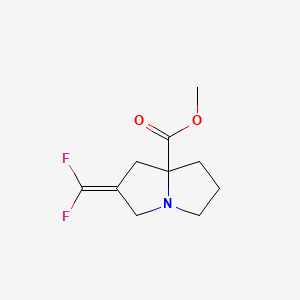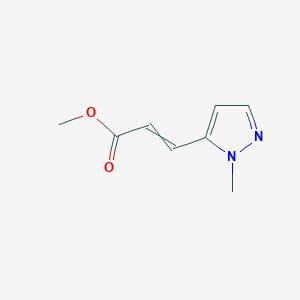
1-(4-Aminophenyl)-2-(Boc-amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-2-(Boc-amino)ethanol is an organic compound with the molecular formula C13H19NO3. It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 4-aminophenyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2-(Boc-amino)ethanol typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenol is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Ethanol Derivative: The protected 4-aminophenol is then reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminophenyl)-2-(Boc-amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine .
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-2-(Boc-amino)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drug candidates and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-2-(Boc-amino)ethanol involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminophenyl)ethanol: Lacks the Boc-protected amino group, making it more reactive.
2-(4-Aminophenyl)ethanol: Differs in the position of the amino group on the phenyl ring.
1-(4-Nitrophenyl)-2-(Boc-amino)ethanol: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
1-(4-Aminophenyl)-2-(Boc-amino)ethanol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group, providing versatility in synthetic applications. The Boc group offers protection during reactions, which can be selectively removed under specific conditions, allowing for controlled reactivity .
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-aminophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |
Clave InChI |
QPNCEEWOLKCAOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)



![[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)


![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)




